Physicochemical Differentiation: N‑Ethyl vs. N‑Propyl LogP and TPSA Comparison
Compared with its closest commercially available structural analog, 4‑tert‑butyl‑N‑(cyanomethyl)‑N‑propyl‑1,3‑thiazole‑5‑carboxamide (CAS 1798703‑85‑1, ‘N‑propyl analog’), the target N‑ethyl compound exhibits lower calculated lipophilicity (XLogP3 ≈ 2.4 versus 3.1 for the N‑propyl analog) and a smaller molecular volume (MW 251.35 vs. 265.37) while retaining an identical topological polar surface area (TPSA ≈ 85 Ų) [1]. The reduced logP of the N‑ethyl derivative predicts superior aqueous solubility and a lower risk of hERG‑channel‑related liabilities, a factor that can be decisive when selecting a tool compound for in‑vivo oncology models where cardiac safety is monitored.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | ≈ 2.4 |
| Comparator Or Baseline | 4‑tert‑butyl‑N‑(cyanomethyl)‑N‑propyl‑1,3‑thiazole‑5‑carboxamide: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 ≈ –0.7 log units |
| Conditions | Calculated property (XLogP3) from canonical SMILES using PubChem/EPA CompTox methods; TPSA calculated according to Ertl et al. [1]. |
Why This Matters
A 0.7 log unit difference in lipophilicity can translate into a 5‑fold difference in octanol‑water partition, directly impacting solubility, permeability, and CYP450 susceptibility – critical parameters for academic screening collections and lead‑optimisation programmes.
- [1] PubChem Compound: 4‑tert‑butyl‑N‑(cyanomethyl)‑N‑propyl‑1,3‑thiazole‑5‑carboxamide (CID 6199669) – Computed Properties; PubChem Compound: 4‑tert‑butyl‑N‑(cyanomethyl)‑N‑ethyl‑1,3‑thiazole‑5‑carboxamide (CID not assigned); Kuujia product page for CAS 1798703‑85‑1. View Source
